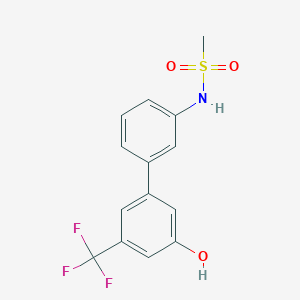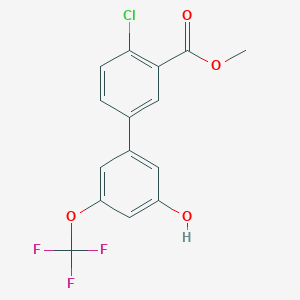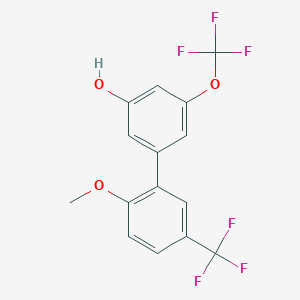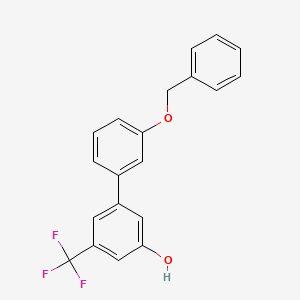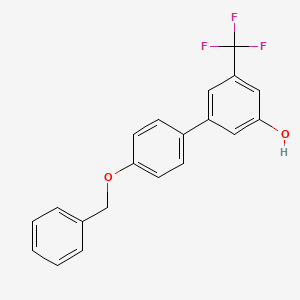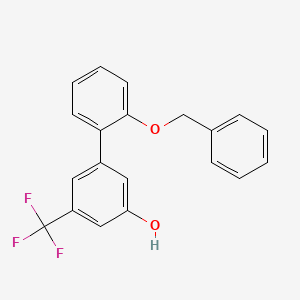
5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as 5-B2-TFP) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have all been documented. In
Applications De Recherche Scientifique
5-B2-TFP has been studied extensively and has numerous potential applications in the scientific community. It has been studied as a potential anti-inflammatory agent and has been shown to reduce inflammation in laboratory animals. It has also been studied as a potential anti-cancer agent and has been shown to inhibit the growth of certain types of cancer cells. Additionally, 5-B2-TFP has been studied as a potential antioxidant and has been shown to protect cells from oxidative damage. Finally, 5-B2-TFP has been studied as a potential neuroprotective agent and has been shown to protect neurons from damage caused by oxidative stress.
Mécanisme D'action
The exact mechanism of action of 5-B2-TFP is still not fully understood, however, it is thought to act by modulating the activity of certain enzymes and proteins involved in inflammation, cancer, and oxidative stress. Specifically, it is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activity of certain proteins involved in cancer and oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-B2-TFP have been studied extensively in laboratory animals. It has been shown to reduce inflammation and to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to protect cells from oxidative damage and to protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-B2-TFP in laboratory experiments include its availability, its low cost, and its relative safety. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in laboratory experiments. However, there are some limitations to using 5-B2-TFP in laboratory experiments, such as its relatively low solubility in water and its instability at high temperatures.
Orientations Futures
The potential future directions for 5-B2-TFP research include further exploration of its anti-inflammatory, anti-cancer, antioxidant, and neuroprotective properties. Additionally, further research could be conducted to explore the potential therapeutic applications of 5-B2-TFP in humans. Finally, further research could be conducted to explore the potential interactions between 5-B2-TFP and other compounds.
Méthodes De Synthèse
The synthesis of 5-B2-TFP is a multi-step process that begins with the reaction of 2-benzyloxy-3-trifluoromethylphenol with sodium hydroxide and ethyl acetate. The resulting product is then reacted with sodium borohydride to form the desired 5-B2-TFP. This reaction is generally carried out in aqueous solution at room temperature, and the reaction time is typically between 1 and 8 hours. The product is then purified using column chromatography and recrystallized to obtain a 95% pure product.
Propriétés
IUPAC Name |
3-(2-phenylmethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O2/c21-20(22,23)16-10-15(11-17(24)12-16)18-8-4-5-9-19(18)25-13-14-6-2-1-3-7-14/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMRFJWCOATTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686762 |
Source


|
| Record name | 2'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Benzyloxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261889-50-2 |
Source


|
| Record name | 2'-(Benzyloxy)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)

